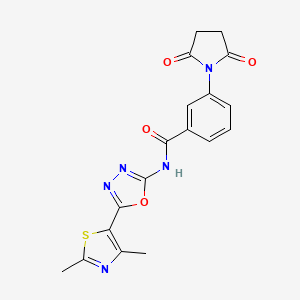

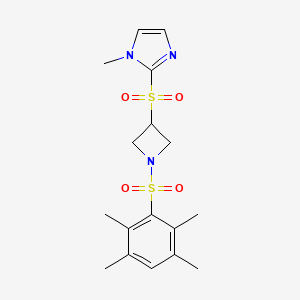

![molecular formula C19H20F2N6O B3010973 2-(2,4-difluorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide CAS No. 2034533-17-8](/img/structure/B3010973.png)

2-(2,4-difluorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring and a pyrazine ring, both of which are nitrogen-containing heterocycles. It also contains a piperidine ring, which is a common motif in many pharmaceutical drugs .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the individual rings, followed by their connection through a series of coupling reactions. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired configuration of the final product .Molecular Structure Analysis

The presence of multiple heterocycles in this compound suggests that it could have interesting electronic properties. The electron-rich nitrogen atoms could participate in hydrogen bonding or coordinate to metal ions, and the aromatic rings could engage in pi-stacking interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the heterocycles and the difluorophenyl group. For example, the triazole ring might act as a nucleophile in reactions with electrophiles, while the difluorophenyl group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it a good hydrogen bond donor and acceptor, which could affect its solubility and binding interactions .Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

The triazolopyrazine derivatives, including our compound of interest, have shown promise as c-Met kinase inhibitors . c-Met is a protein that can drive cancer progression, and its inhibition is a targeted approach to treat certain types of cancer. The compound has demonstrated excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa, with low IC50 values indicating potent efficacy .

DNA Intercalation Agents

Derivatives of triazolopyrazine have been designed to act as DNA intercalators . These compounds insert themselves between the base pairs of DNA, disrupting the DNA function, which can lead to the death of cancer cells. This mechanism is being explored for its potential to create new anticancer drugs.

Pharmacological Research

In pharmacology, the triazolopyrazine scaffold is known for its wide range of activities. It has been associated with anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists properties . This makes it a valuable template for designing new drugs with diverse therapeutic effects.

LSD1 Inhibition

The compound’s framework has been used to design LSD1 inhibitors . LSD1 is a lysine-specific demethylase involved in the regulation of gene expression. Aberrant overexpression of LSD1 has been linked to the progression of certain human malignancies, and its inhibition could suppress the proliferation and migration of cancer cells.

Metabotropic Glutamate Receptor Modulation

Some triazolopyrazine derivatives have been discovered as positive allosteric modulators of the metabotropic glutamate 2 receptor . This receptor is involved in various neurological processes, and modulating its activity can have therapeutic implications for neurological disorders.

Antiproliferative Evaluations

The compound and its derivatives have been evaluated for their antiproliferative effects against different cancer cell lines . These studies are crucial for understanding the compound’s potential to inhibit the growth of cancer cells, which is a key step in the development of new anticancer drugs.

Molecular Docking Studies

Molecular docking studies have been performed to investigate the binding modes of triazolopyrazine derivatives with the DNA active site . These studies help in understanding how these compounds interact at the molecular level with biological targets, which is essential for drug design and optimization.

Biochemical Research

In biochemical research, the compound’s derivatives have been used as building blocks for medicinal chemistry . They provide a platform for the synthesis of new compounds that can be used in various biochemical applications.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2,4-difluorophenyl)-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N6O/c1-12-24-25-19-18(22-6-9-27(12)19)26-7-4-15(5-8-26)23-17(28)10-13-2-3-14(20)11-16(13)21/h2-3,6,9,11,15H,4-5,7-8,10H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJYIQWCKARXLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)CC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-difluorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

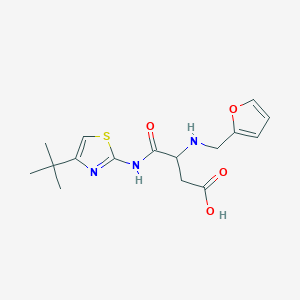

![N-[2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-3-carboxamide](/img/structure/B3010890.png)

![(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3010892.png)

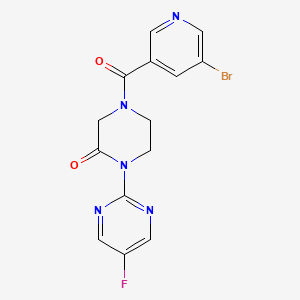

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B3010893.png)

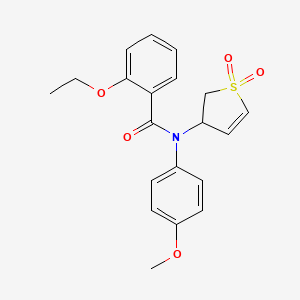

![N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide](/img/structure/B3010900.png)

![methyl 2-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate](/img/structure/B3010903.png)

![ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate](/img/structure/B3010905.png)

![Ethyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3010907.png)